![molecular formula C4H2ClN3O2 B574948 2-Chloro-6-nitropyrazine CAS No. 195073-19-9](/img/structure/B574948.png)
2-Chloro-6-nitropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-6-nitropyrazine is a chemical compound with the molecular formula C4H2ClN3O2 . It is a light-yellow to yellow solid or semi-solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-nitropyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a nitro group .Physical And Chemical Properties Analysis
2-Chloro-6-nitropyrazine is a light-yellow to yellow solid or semi-solid substance . It has a molecular weight of 159.53 .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Chloro-6-nitropyrazine is a nitro heterocycle that has been explored in various chemical syntheses and reactions. It has shown versatility in forming various compounds through reactions such as nucleophilic displacement, acetylation, and formation of condensed ring systems. For example, 5, 6-dichloro-3-nitropyrazinamine, a derivative of 2-chloro-6-nitropyrazine, has been synthesized through decarboxylative nitration and has undergone a variety of chemical reactions, indicating the potential of 2-chloro-6-nitropyrazine in synthetic chemistry (Hartman & Hartman, 1983).
Environmental Interactions and Effects
Research has also delved into the environmental interactions and effects of related compounds. For instance, Nitrosomonas europaea, an ammonia-oxidizing bacterium, has been observed to catalyze the reductive dehalogenation of similar compounds, demonstrating the environmental transformations these chemicals can undergo (Vannelli & Hooper, 1993). Additionally, the relationships between agricultural chemicals, including derivatives of 2-chloro-6-nitropyrazine, and land use have been studied to understand their concentration in groundwater, showing the relevance of these compounds in environmental studies (Kolpin, 1997).
Advanced Analytical Techniques
The development and application of advanced analytical techniques have also featured 2-chloro-6-nitropyrazine derivatives. For example, enzyme immunoassays have been used for determining non-extractable triazine residues, which include derivatives of 2-chloro-6-nitropyrazine, highlighting its role in analytical chemistry and environmental monitoring (Dankwardt et al., 1996).
Molecular and Electronic Structure Studies
Furthermore, the molecular and electronic structures of related compounds have been extensively studied. Vibrational, conformational, and electronic structure analyses provide insights into the properties of these molecules, contributing to the understanding of their behavior in various applications (Arjunan et al., 2012).
Agricultural and Ecological Impact
Finally, the agricultural and ecological impact of 2-chloro-6-nitropyrazine derivatives has been a subject of study. Investigations into the benefits and risks of nitrification inhibitors, which can include derivatives of 2-chloro-6-nitropyrazine, have revealed both positive and negative effects on the environment and crop production, illustrating the compound's significance in agrochemical research (Gao et al., 2020).
properties
IUPAC Name |
2-chloro-6-nitropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-6-2-4(7-3)8(9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUQEURLLVJUFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701245 |
Source
|
Record name | 2-Chloro-6-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitropyrazine | |
CAS RN |
195073-19-9 |
Source
|
Record name | 2-Chloro-6-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.